

Nisotirostide (LY-3457263): A Technical Overview of its Molecular Structure and Synthesis

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Compound of Interest

Compound Name: Nisotirostide

Cat. No.: B15617508

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Abstract

Nisotirostide (LY-3457263) is a synthetic peptide analogue of Peptide YY (PYY) currently under development by Eli Lilly and Company for the treatment of type 2 diabetes and obesity. [1][2] As a selective Neuropeptide Y receptor 2 (NPY2R) agonist, **Nisotirostide** mimics the action of endogenous PYY, a key hormone in appetite regulation.[3] This technical guide provides a comprehensive overview of the molecular structure and a generalized synthesis pathway of **Nisotirostide**, based on publicly available data. It also details the signaling pathway through which it exerts its therapeutic effects.

Molecular Structure

Nisotirostide is a complex synthetic peptide with significant modifications designed to enhance its therapeutic properties. The core of **Nisotirostide** is a 34-amino acid peptide chain. A key feature of its structure is the attachment of a fatty acid moiety, which is a common strategy in peptide drug development to extend the half-life of the molecule in the body.

Physicochemical Properties

Property	Value	Source
Molecular Formula	C230H343N59O65	[4]
Molecular Weight	~4975 g/mol	[4]
Substance Class	Protein, Peptide	[5]
Origin	Synthetic	[5]

Amino Acid Sequence

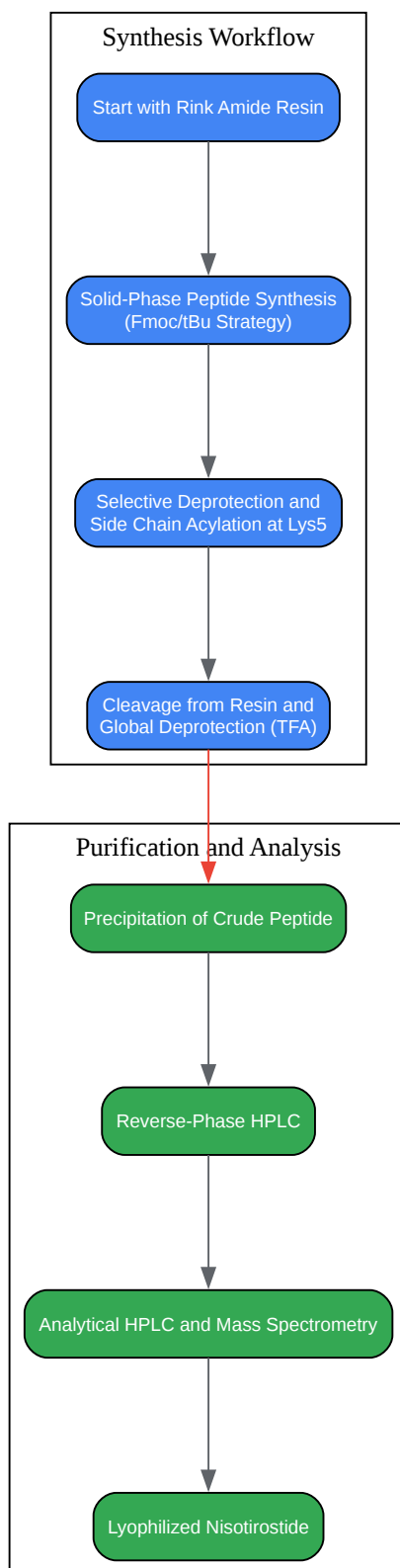
The primary amino acid sequence of the peptide component of **Nisotirostide** is detailed below.

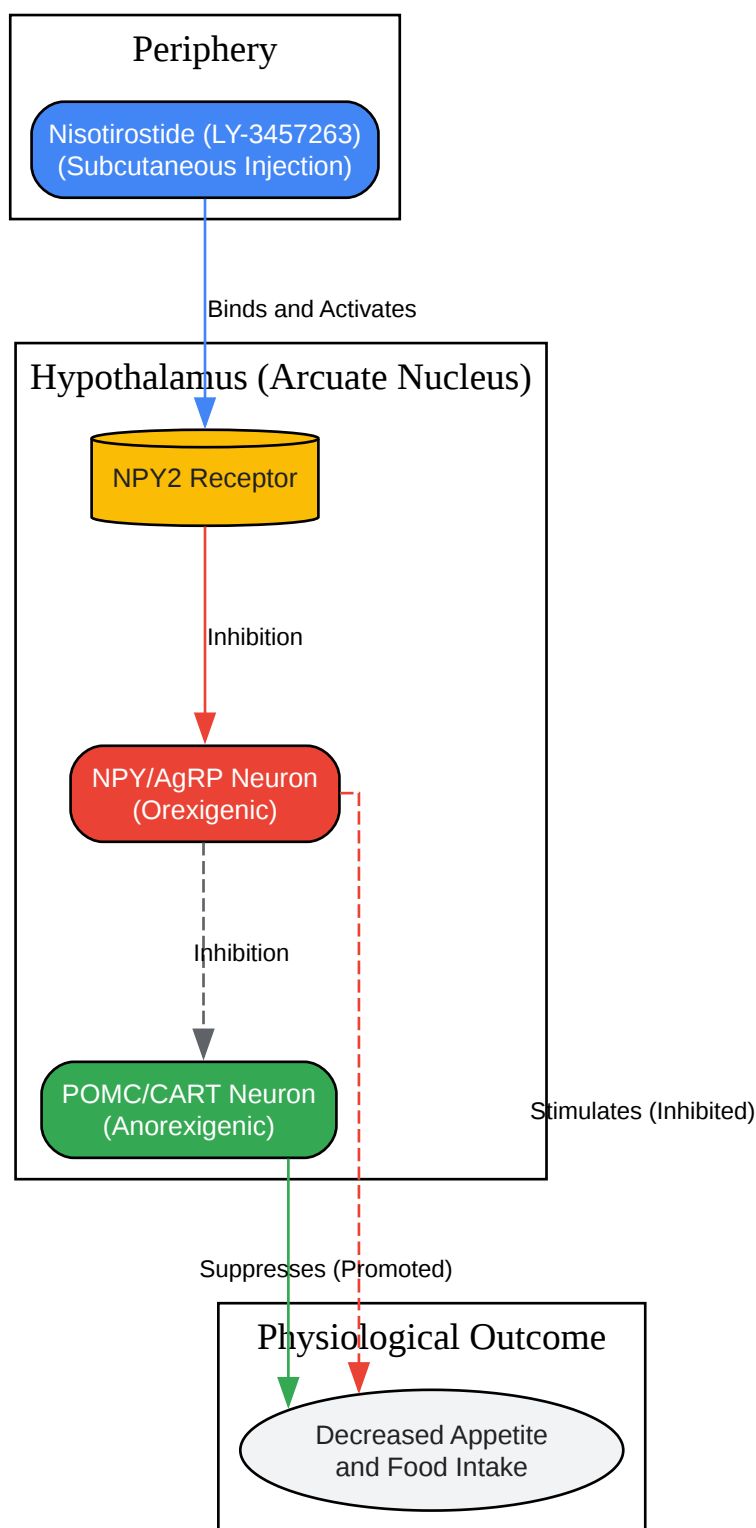
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Note: The C-terminus is amidated.

Structural Modifications

A significant modification to the peptide backbone is the attachment of a side chain to the lysine at position 5. This side chain consists of a glutamic acid, another glutamic acid, and an octadecanedioic acid moiety. This lipid modification is crucial for the drug's pharmacokinetic profile.





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